2-(4-Methylthiazol-2-yl)acetaldehyde
Description
2-(4-Methylthiazol-2-yl)acetaldehyde is an organic aldehyde derivative featuring a thiazole ring substituted with a methyl group at the 4-position and an acetaldehyde moiety at the 2-position. Thiazole rings are heterocyclic structures containing sulfur and nitrogen, which confer unique electronic and steric properties. This compound is of interest in medicinal chemistry and agrochemical research due to the reactivity of the aldehyde group and the bioactivity of thiazole derivatives. The following analysis relies on structural analogs and related compounds to infer its characteristics.
Properties
Molecular Formula |
C6H7NOS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NOS/c1-5-4-9-6(7-5)2-3-8/h3-4H,2H2,1H3 |
InChI Key |
NYNYPWQHKIPGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Thiourea and Chloroacetaldehyde
One classical approach involves the reaction of thiourea with 2-chloroacetaldehyde under controlled conditions to form the thiazole ring system with an aldehyde substituent. According to a detailed synthetic procedure reported in a study on thiazole derivatives, chloroacetaldehyde (40.76 mmol) is slowly added to a solution of thiourea (40.76 mmol) in ethanol under an ice bath to control the reaction temperature. The mixture is stirred at room temperature for 4 hours, then poured into ice-cold water to precipitate the product. The solid is filtered, dried, and recrystallized from ethanol to yield 2-aminothiazole derivatives, which can be further functionalized.
This method provides a direct route to thiazole derivatives bearing aldehyde functionality, although the initial product is typically an amino-substituted thiazole that requires subsequent modifications.
Acetylation and Halogenation Steps
Further transformation involves acetylation of the thiazole ring nitrogen or carbon atoms using reagents such as 2-chloroacetyl chloride in the presence of bases like triethylamine and solvents such as tetrahydrofuran (THF). This step introduces an acetyl or chloroacetyl group that can be manipulated to form the aldehyde functionality. The reaction is typically conducted at low temperature (0°C) followed by reflux to ensure completion.
Halogenation of intermediate thiazole derivatives using reagents like N-chlorosuccinimide (NCS) or SelectFluor has been reported to introduce halogen atoms at specific positions, which can then be converted to aldehyde groups via substitution or oxidation reactions.
Oxidation of Thiazolyl Alcohols or Methyl Groups
Another approach involves the oxidation of methyl-substituted thiazoles to aldehydes. Methyl groups at the 4-position of the thiazole ring can be selectively oxidized to aldehydes using oxidizing agents such as manganese dioxide (MnO2) or other mild oxidants. For example, the condensation of tert-butyl methyl(4-methylthiazol-2-yl)carbamate with alkylaldehydes in the presence of lithium diisopropylamide (LDA) followed by oxidation with manganese dioxide yields the corresponding aldehyde derivatives.
Use of Enaminone Intermediates
Enaminone intermediates derived from thiazole precursors have been employed for the synthesis of substituted thiazole aldehydes. These intermediates can be prepared by reaction of thiazole derivatives with dimethylformamide dimethylacetal (DMF-DMA) and then converted to aldehydes through selective fluorination or chlorination followed by hydrolysis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiazol-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: 2-(4-Methylthiazol-2-yl)acetic acid.
Reduction: 2-(4-Methylthiazol-2-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylthiazol-2-yl)acetaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methylthiazol-2-yl)acetaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may affect pathways related to microbial cell wall synthesis, protein synthesis, and DNA replication, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Aldehydes
*Estimated values based on structural analogs.
Biological Activity
2-(4-Methylthiazol-2-yl)acetaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C6H6N2OS
Molecular Weight: 158.19 g/mol
IUPAC Name: 2-(4-methylthiazol-2-yl)acetaldehyde
Canonical SMILES: CC(=O)C1=C(N=C(S1)C)N(C)C
Antimicrobial Activity
Research has indicated that 2-(4-Methylthiazol-2-yl)acetaldehyde exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting a moderate level of activity compared to standard antibiotics.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies using human cancer cell lines, such as HCT116 (colon cancer), showed that 2-(4-Methylthiazol-2-yl)acetaldehyde induced apoptosis and inhibited cell proliferation. The IC50 values were reported to be around 25 µM after 48 hours of treatment . Molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 .
Acetylcholinesterase Inhibition
Another notable biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In vitro assays indicated that it has a competitive inhibition profile with an IC50 value of approximately 15 µM, making it a candidate for further development as a therapeutic agent for cognitive disorders .
The biological activities of 2-(4-Methylthiazol-2-yl)acetaldehyde are primarily attributed to its structural features, which allow it to interact with various biological targets:
- Antimicrobial Mechanism: The thiazole ring is known to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Mechanism: The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle proteins.
- AChE Inhibition: It binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Case Studies
Several studies have highlighted the potential applications of 2-(4-Methylthiazol-2-yl)acetaldehyde:
- Study on Antimicrobial Efficacy: A comprehensive evaluation demonstrated its effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics.
- Cancer Cell Line Study: In vitro experiments on HCT116 cells showed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls, supporting its role as an anticancer agent .
- Neuroprotective Effects: Research focused on cognitive enhancement showed that the compound could improve memory retention in animal models by inhibiting AChE activity .
Comparative Analysis
The biological activities of 2-(4-Methylthiazol-2-yl)acetaldehyde can be compared with similar thiazole-containing compounds:
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(4-Methylthiazol-2-yl)acetaldehyde, and what critical reaction conditions must be controlled?
- Methodology :
- Step 1 : Start with a thiazole precursor (e.g., 4-methylthiazole) and introduce the acetaldehyde moiety via nucleophilic substitution or condensation. For example, describes using sulfamoyl intermediates under controlled pH and temperature.
- Step 2 : Optimize solvent choice (e.g., DMF or THF) and catalysts (e.g., Lewis acids like ZnCl₂) to enhance yield.
- Step 3 : Purify via column chromatography or recrystallization, as demonstrated in for analogous thiazole derivatives.
- Critical Conditions :
- Maintain anhydrous conditions to prevent aldehyde oxidation.
- Monitor reaction progress using TLC to avoid over-functionalization.
Q. What spectroscopic techniques are most effective for characterizing 2-(4-Methylthiazol-2-yl)acetaldehyde, and what key spectral features should researchers expect?
- Techniques and Data :
| Technique | Key Features |
|---|---|
| ¹H/¹³C NMR | - Aldehyde proton at δ 9.5–10.0 ppm (singlet). - Thiazole ring protons at δ 6.5–8.0 ppm (split patterns depend on substituents) . |
| IR | - Strong C=O stretch at ~1700 cm⁻¹. - Thiazole C=N absorption at ~1600 cm⁻¹ . |
| Elemental Analysis | Validate %C, %H, %N against theoretical values (e.g., C: 52.3%, H: 4.9%, N: 12.1% for C₇H₇NOS) . |
Advanced Research Questions
Q. How can density functional theory (DFT) model the electronic properties of 2-(4-Methylthiazol-2-yl)acetaldehyde, and what insights does it provide into its reactivity?
- Methodology :
- Use software like Gaussian or ORCA to perform DFT calculations (e.g., B3LYP/6-311++G** basis set).
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. highlights the Colle-Salvetti correlation-energy formula for accurate electron density modeling .
- Applications :
- Predict regioselectivity in reactions (e.g., aldehyde group reactivity).
- Simulate binding affinities with biological targets (e.g., enzymes in ) .
Q. What strategies can resolve contradictions in biological activity data of 2-(4-Methylthiazol-2-yl)acetaldehyde derivatives across studies?
- Approach :
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values under standardized assay conditions.
- Structural Confirmation : Use X-ray crystallography (e.g., SHELX in ) to verify derivative structures and rule out isomerism .
- SAR Studies : Compare substituent effects (e.g., fluorine vs. methyl groups in ) to identify critical pharmacophores .
Q. How is X-ray crystallography utilized to determine the molecular structure of 2-(4-Methylthiazol-2-yl)acetaldehyde derivatives, and what are the key parameters during refinement?
- Protocol :
- Data Collection : Use MoKα radiation (λ = 0.71075 Å) on a single crystal at 113 K (see for monoclinic system parameters) .
- Refinement :
- Apply SHELXL for structure solution, ensuring R-factor convergence < 5%.
- Validate hydrogen bonding and torsional angles (e.g., thiazole ring planarity).
- Key Parameters :
| Parameter | Value |
|---|---|
| Space Group | C2/c |
| Z | 8 |
| R-factor | < 0.05 |
Data Contradiction Analysis Example
- Issue : Discrepancies in reported antimicrobial activity.
- Resolution :
- Replicate Assays : Test derivatives against standardized bacterial strains (e.g., E. coli ATCC 25922).
- Control Variables : Ensure consistent solvent (e.g., DMSO concentration ≤1%) and incubation times.
- Cross-Validate : Compare with structurally characterized analogs (e.g., ’s propionic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
